N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a compound known for its complex structure and versatility. This compound falls within the broad category of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. Sulfonamides are widely recognized for their diverse range of biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide, a series of precise steps are undertaken:
Formation of the Diethylaminopyrimidine Intermediate
The starting material is often a diethylamine derivative.
This compound undergoes nucleophilic substitution reactions to yield the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate.
Amination Reaction
The intermediate is then subjected to an amination reaction with 4-aminophenyl.
Conditions typically involve elevated temperatures and a suitable solvent like DMF (Dimethylformamide).
Final Sulfonamide Formation
The resulting amine derivative undergoes sulfonation with 3-methylbenzenesulfonyl chloride.
This step requires a base, often triethylamine, to neutralize the hydrochloric acid formed.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up:
Continuous Flow Reactors: : These reactors allow for better control over reaction conditions, ensuring consistent product quality.
Automated Systems: : Use of automated synthesis machines that precisely add reagents and control reaction parameters, minimizing human error and enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide undergoes various reactions, such as:
Oxidation
Can be oxidized to form sulfonate derivatives.
Common reagents: potassium permanganate (KMnO4).
Reduction
Reduced back to its amine form.
Common reagents: sodium borohydride (NaBH4).
Substitution
Can participate in electrophilic substitution reactions, introducing different functional groups.
Common reagents: halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: : Sulfonate derivatives with enhanced solubility and altered activity.
Reduction: : Aminophenyl derivatives which may have different biological properties.
Scientific Research Applications
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has extensive applications in various scientific fields:
Chemistry
Used as a building block in organic synthesis.
Intermediate in the production of dyes and polymers.
Biology
Studied for its potential enzyme inhibition properties.
Medicine
Potential pharmacological properties being investigated, such as antibacterial and anti-inflammatory effects.
Industry
Component in specialty chemical formulations, including agrochemicals and materials science.
Mechanism of Action
This compound exerts its effects through several mechanisms:
Enzyme Inhibition: : It may bind to active sites of certain enzymes, inhibiting their activity.
Signal Transduction Pathways: : Can interfere with cellular signal transduction pathways, affecting cell function and survival.
Molecular Targets: : Targets include specific proteins and nucleic acids within cells, leading to a range of biological effects.
Comparison with Similar Compounds
Unique Attributes
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide stands out due to its combination of a pyrimidine ring, diethylamino group, and sulfonamide structure, which together confer unique properties.
Similar Compounds
Sulfanilamide
Simple sulfonamide structure, primarily used as an antibiotic.
Sulfamethoxazole
Another antibacterial sulfonamide with a different functional group arrangement.
4-Aminobenzenesulfonamide
A precursor in the synthesis of various sulfonamide derivatives.
Exploring compounds like this compound unveils the intricate dance of chemistry that makes modern science so fascinating. From its synthesis to its applications, this compound exemplifies the blend of complexity and utility that defines much of chemical research today.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-10-12-19(13-11-18)26-30(28,29)20-9-7-8-16(3)14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABFPJCTNXIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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